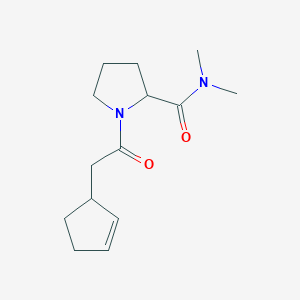
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a chemical compound that has been of significant interest to researchers in recent years. CPP is a synthetic compound that has been used in scientific research to study the effects of drugs on the central nervous system. CPP is used to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain.
科学研究应用
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is used as a pharmacological tool to study the effects of drugs on behavior, cognition, and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used in animal models to study the effects of drugs such as cocaine, amphetamine, and opioids on the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been used to study the effects of stress and anxiety on the brain.
作用机制
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone can modulate the effects of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to enhance the effects of drugs such as cocaine and amphetamine, while reducing the effects of opioids.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to increase the release of corticotropin-releasing factor (CRF), a neuropeptide that is involved in the stress response. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase anxiety-like behavior in animal models, suggesting that it may play a role in the regulation of anxiety and stress.
实验室实验的优点和局限性
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple compound to synthesize, and it can be obtained in high purity. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is also a potent and selective NMDA receptor antagonist, making it an effective tool for studying the effects of drugs on the dopamine and opioid systems in the brain. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some toxic effects at high doses, which may limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone. One area of research is the development of new compounds that are more selective and potent NMDA receptor antagonists. Another area of research is the investigation of the effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Additionally, there is a need for more research on the long-term effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on behavior, cognition, and addiction. Finally, there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, such as in the treatment of addiction or anxiety disorders.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has been of significant interest to researchers in recent years. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a potent and selective NMDA receptor antagonist that has several advantages for use in lab experiments. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments, and there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone.
合成方法
The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone involves the reaction of cyclohex-3-en-1-ol with 4-phenylpiperidin-1-ylmethanone in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or chloroform. The product is then purified by recrystallization or chromatography. The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple process, and the compound can be easily obtained in high purity.
属性
IUPAC Name |
cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-5,7-8,16-17H,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHSSZVBDDDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

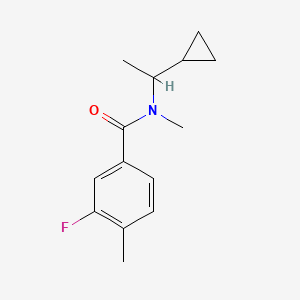
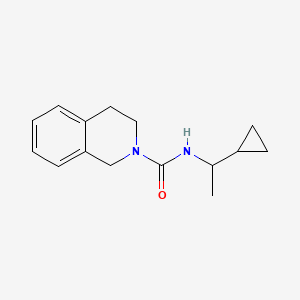
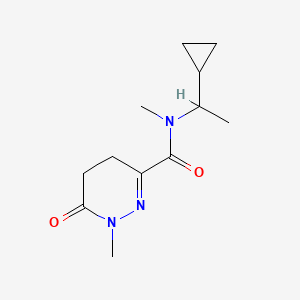
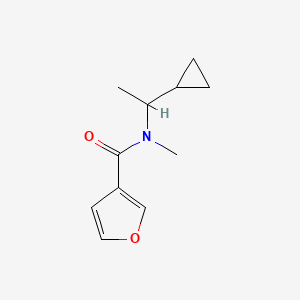

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
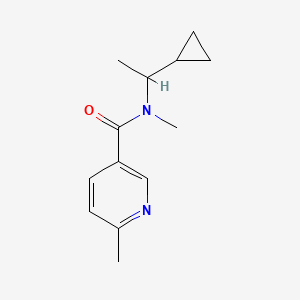
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
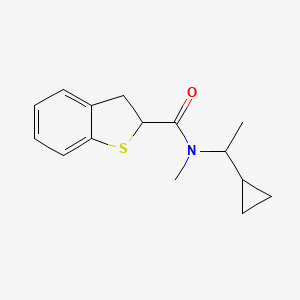

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


